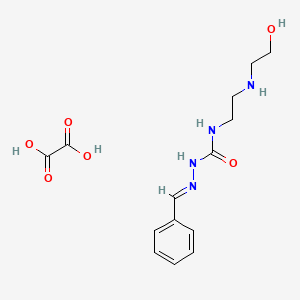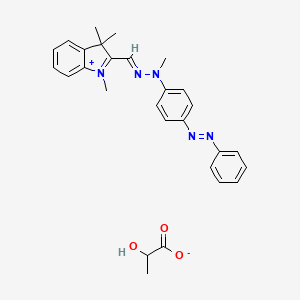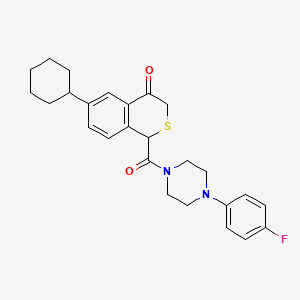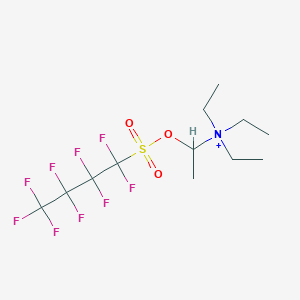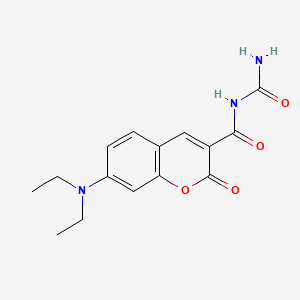
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Imidazole Ring Formation: The imidazole ring can be formed by the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the chlorophenyl and pyrrolyl groups with the imidazole ring through a series of nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions: 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
- 1H-Imidazole, 1-((4-bromophenyl)(4-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-fluorophenyl)(4-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-methylphenyl)(4-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)-
Comparison: Compared to its similar compounds, 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is unique due to the presence of chlorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The chlorinated compound may exhibit different solubility, stability, and interaction with biological targets compared to its brominated, fluorinated, or methylated analogs.
属性
CAS 编号 |
170938-62-2 |
|---|---|
分子式 |
C20H15Cl2N3 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-7-5-14(6-8-15)20(25-10-9-23-13-25)18-12-24-11-17(18)16-3-1-2-4-19(16)22/h1-13,20,24H |
InChI 键 |
RLRHBWNNGBDKCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


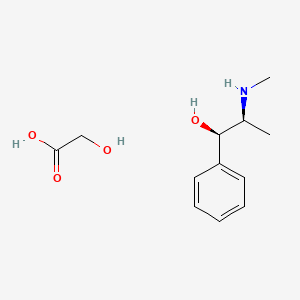
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
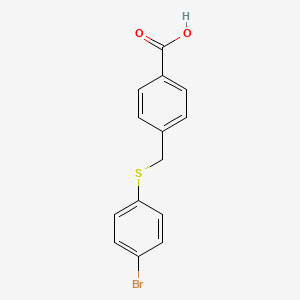
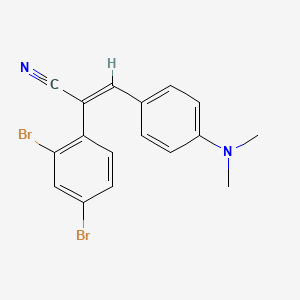
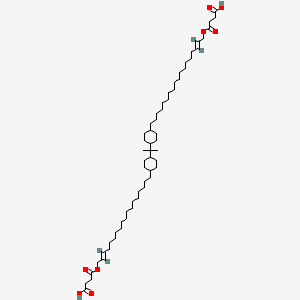

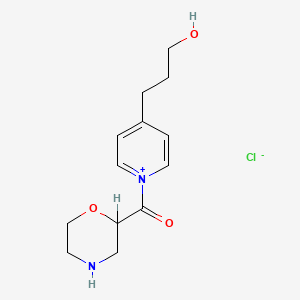
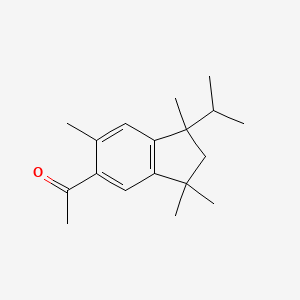
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
